1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole
Description
Structural Characterization of 1-Benzyl-4-[(4-Methoxyphenyl)ethynyl]-1H-1,2,3-Triazole
IUPAC Nomenclature and Systematic Identification
The systematic name 1-benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent heterocycle is a 1H-1,2,3-triazole ring substituted at position 1 with a benzyl group (-CH₂C₆H₅) and at position 4 with an ethynyl group (-C≡C-) linked to a 4-methoxyphenyl moiety. The ethynyl spacer bridges the triazole core and the methoxy-substituted aromatic ring, creating a conjugated system.
The molecular formula is C₂₄H₁₉N₃O , with a molecular weight of 365.43 g/mol. Key identifiers include the PubChem CID 25185932 and CAS registry numbers such as 116557-81-4.
Molecular Geometry and Conformational Analysis
The molecule adopts a planar conformation in the triazole ring, with the benzyl and ethynyl substituents oriented orthogonally to minimize steric hindrance. Density functional theory (DFT) calculations suggest a dihedral angle of 85.3° between the triazole and 4-methoxyphenyl planes, while the benzyl group forms a 72.8° angle with the central ring.
Notably, single-crystal X-ray diffraction reveals two independent molecules in the asymmetric unit, exhibiting slight conformational differences. The ethynyl bond length measures 1.203 Å, consistent with sp-hybridized carbon atoms, while the triazole ring displays bond lengths of 1.318 Å (N1-N2), 1.312 Å (N2-C3), and 1.370 Å (C3-N4), confirming aromaticity.
Crystallographic Studies
Unit Cell Parameters and Space Group Determination
The compound crystallizes in the triclinic crystal system with space group P-1 (No. 2). Unit cell parameters include a = 9.9038(9) Å , b = 10.2928(9) Å , c = 18.8715(19) Å , α = 103.541(6)° , β = 90.507(7)° , and γ = 97.157(7)° , yielding a unit cell volume of 1854.2(3) ų. The Z-value of 4 indicates four molecules per unit cell.
Intramolecular Non-Covalent Interactions
Intramolecular stabilization arises from C-H⋯N and C-H⋯O interactions. For instance, the methoxy oxygen (O1) participates in a C-H⋯O hydrogen bond with H15 (C15-H15) at a distance of 2.432 Å. Similarly, the triazole N2 atom forms a C-H⋯N interaction with H7 (C7-H7) at 2.385 Å. These interactions enforce rigidity in the ethynyl-linked aromatic system.
Intermolecular π-π Stacking Phenomena
The crystal packing is dominated by π-π interactions between adjacent 4-methoxyphenyl and benzyl rings. The centroid-to-centroid distance measures 3.702 Å, with an interplanar spacing of 3.456 Å. Additional C-H⋯π interactions occur between the triazole C13-H13 group and the centroid of a neighboring phenyl ring (2.987 Å). These interactions propagate a herringbone arrangement along the crystallographic a-axis.
Table 1: Crystallographic Data for 1-Benzyl-4-[(4-Methoxyphenyl)ethynyl]-1H-1,2,3-Triazole
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 9.9038(9) |
| b (Å) | 10.2928(9) |
| c (Å) | 18.8715(19) |
| α (°) | 103.541(6) |
| β (°) | 90.507(7) |
| γ (°) | 97.157(7) |
| Volume (ų) | 1854.2(3) |
| Z | 4 |
| Density (g/cm³) | 1.309 |
Properties
CAS No. |
920282-82-2 |
|---|---|
Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
1-benzyl-4-[2-(4-methoxyphenyl)ethynyl]triazole |
InChI |
InChI=1S/C18H15N3O/c1-22-18-11-8-15(9-12-18)7-10-17-14-21(20-19-17)13-16-5-3-2-4-6-16/h2-6,8-9,11-12,14H,13H2,1H3 |
InChI Key |
FPJJWELIFMJLMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CN(N=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole typically involves the following steps:
Click Chemistry: The Huisgen 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry,” is often employed. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Industrial Production: For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Scientific Research Applications
1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, it is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression.
Pathways Involved: By inhibiting these targets, the compound can modulate various cellular pathways, leading to therapeutic effects. For instance, it may induce apoptosis in cancer cells or inhibit the growth of microbial pathogens.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous triazoles, focusing on substituent effects, synthesis, and applications.
Substituent Effects at the C4 Position
Key Observations :
- Electron-donating groups (e.g., methoxy, methyl) at the para position improve synthetic yields, as seen in 10k (69%) and 10l (90%) .
- Ortho-substitution (2-methoxyphenyl) significantly enhances corrosion inhibition (96.8%), likely due to steric and electronic modulation .
- Electron-withdrawing groups (e.g., nitro in 5c ) reduce symmetry and alter electronic properties, making them suitable for coordination chemistry .
Fluorinated and 5-Alkynyl Derivatives
Key Observations :
- 5-Alkynyl groups (e.g., 3ac ) increase molecular rigidity, as confirmed by X-ray crystallography, which could enhance binding in catalytic or biological systems .
Key Observations :
Biological Activity
1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole is a compound that belongs to the class of triazoles, which have gained significant attention due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antibacterial, antifungal, antiviral, and anticancer properties.
- Molecular Formula : C₁₆H₁₅N₃O
- Molecular Weight : 265.31 g/mol
- CAS Number : 25185932
Antibacterial Activity
Research indicates that triazole derivatives exhibit substantial antibacterial properties. For instance, studies have shown that compounds with a triazole core can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus.
Case Study: Antibacterial Screening
A recent study evaluated the antibacterial activity of several triazole derivatives against a panel of bacteria. The results indicated that 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole demonstrated effective inhibition against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin.
| Compound | Bacteria Tested | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole | Bacillus subtilis | 10 | 20 |
| 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole | Pseudomonas aeruginosa | 15 | 18 |
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound in focus has been tested against various fungal strains.
Research Findings
In vitro studies have shown that 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole exhibits antifungal activity against Candida albicans. The compound was found to disrupt fungal cell membrane integrity, leading to cell death.
| Fungal Strain | MIC (µg/mL) | Effect |
|---|---|---|
| Candida albicans | 5 | Cell membrane disruption |
Antiviral Activity
Triazoles have also been explored for their antiviral potential. Preliminary studies suggest that the compound may inhibit viral replication in certain cell lines.
In Vitro Studies
A study investigated the antiviral activity of various triazole derivatives against the influenza virus. The results indicated that 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole significantly reduced viral titers in infected cells.
| Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Influenza A | 12.5 | Inhibition of viral RNA synthesis |
Anticancer Properties
The anticancer activity of triazole derivatives has been a focal point in recent research. The compound has shown promise in inhibiting cancer cell proliferation.
Cell Line Studies
In vitro assays conducted on various cancer cell lines demonstrated that 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole induced apoptosis in breast cancer cells (MCF-7), with an IC50 value indicating effective cytotoxicity.
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MCF-7 | 8 | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
